

Commercial Suppliers and Technical Guide for N-Acetyl Sulfapyridine-d4

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Compound of Interest		
Compound Name:	N-Acetyl sulfapyridine-d4	
Cat. No.:	B564610	Get Quote

For researchers, scientists, and drug development professionals utilizing **N-Acetyl sulfapyridine-d4** as an internal standard in pharmacokinetic and metabolic studies, a comprehensive understanding of its commercial availability, technical specifications, and application is crucial. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and detailed experimental protocols for its use in bioanalytical assays.

Commercial Availability and Specifications

N-Acetyl sulfapyridine-d4 is available from several reputable suppliers of research chemicals and analytical standards. The compound is primarily used as a labeled internal standard for the quantification of N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine, in biological matrices.[1][2] The deuterated analog allows for accurate quantification by mass spectrometry, correcting for variability in sample preparation and instrument response.[3][4]

Below is a summary of quantitative data from various commercial suppliers. It is important to note that specifications can vary by lot and supplier, and it is always recommended to refer to the certificate of analysis provided with the product.



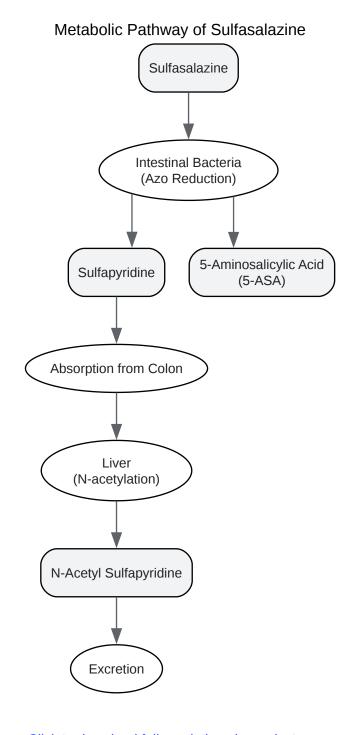
Supplier/ Brand	Catalog Number (Example)	Purity (HPLC)	Isotopic Purity (d4)	CAS Number	Molecular Formula	Molecular Weight (g/mol)
LGC Standards	A187912	>95%	95.60%	1189732- 52-2	C13H9D4N3 O3S	295.35
MedChem Express	HY- W011471S	97.0%	Not Specified	1189732- 52-2	C13H9D4N3 O3S	295.35
Gentaur	572-TRC- A187912- 10MG	>95%	Not Specified	1189732- 52-2	C13H9D4N3 O3S	295.35
Pharmaffili ates	PA STI 003570	Not Specified	Not Specified	1189732- 52-2	C13H9D4N3 O3S	295.35
Key Organics	MS-24228	>97%	Not Specified	1189732- 52-2	C13H9D4N3 O3S	295.35

Note: The Certificate of Analysis from LGC Standards for lot 2-TVP-126-4 specifies the isotopic distribution as d0 = 0.15%, d1 = 0.00%, d2 = 0.26%, d3 = 3.99%, d4 = 95.60%[5]. Purity and isotopic enrichment are critical parameters for ensuring accurate quantification in bioanalytical methods[6].

Metabolic Pathway of Sulfasalazine

N-Acetyl sulfapyridine is a significant metabolite of sulfasalazine.[7][8] Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA).[9][10] A major portion of the absorbed sulfapyridine is then acetylated in the liver to form N-Acetyl sulfapyridine, which is subsequently excreted.[7] Understanding this pathway is essential for designing pharmacokinetic studies.





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Metabolic Pathway of Sulfasalazine

Experimental Protocols: Bioanalytical Method Validation using N-Acetyl Sulfapyridine-d4 as an Internal Standard



The following protocols are generalized for the validation of a bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of N-Acetyl sulfapyridine in a biological matrix (e.g., plasma, urine) using **N-Acetyl sulfapyridine-d4** as an internal standard (IS). These protocols are based on FDA guidelines for bioanalytical method validation.[11]

Stock and Working Solution Preparation

- Stock Solutions: Prepare individual stock solutions of N-Acetyl sulfapyridine and N-Acetyl sulfapyridine-d4 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.
- Working Solutions: Prepare serial dilutions of the N-Acetyl sulfapyridine stock solution to
 create calibration standards and quality control (QC) samples. Prepare a working solution of
 N-Acetyl sulfapyridine-d4 at a concentration that provides an adequate response in the
 mass spectrometer.

Sample Preparation (Protein Precipitation Example)

- Aliquot 100 μL of the biological matrix (blank, calibration standard, QC, or unknown sample)
 into a microcentrifuge tube.
- Add a precise volume of the N-Acetyl sulfapyridine-d4 working solution to each tube (except for blank matrix samples used to assess selectivity).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Parameters



The following parameters should be assessed during method validation:

- Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to
 ensure no endogenous components interfere with the detection of N-Acetyl sulfapyridine or
 N-Acetyl sulfapyridine-d4.[12]
- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[11]
- Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
 This is done by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The CV of the matrix factor across different lots of the matrix should be ≤15%.[11]
- Recovery: Determine the extraction efficiency of the method by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
 Recovery should be consistent and reproducible.[11]
- Stability: Assess the stability of N-Acetyl sulfapyridine in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard.



Sample & Standard Preparation Prepare Stock Solutions (Analyte & IS) Prepare Working Solutions (Calibration Standards, QCs, IS) Spike Biological Matrix Sample Extraction Perform Sample Extraction (e.g., Protein Precipitation) LC-MS/MS Analysis Inject and Analyze Samples

Workflow for Bioanalytical Method Validation

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Method Validation Assessment

Matrix Effect

Recovery

Stability

Accuracy & Precision

Bioanalytical Method Validation Workflow

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Selectivity

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

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Calibration Curve



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